molecular formula C25H21N5O2S B2436978 2-methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole CAS No. 866589-24-4

2-methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole

Cat. No.: B2436978
CAS No.: 866589-24-4
M. Wt: 455.54
InChI Key: RBQKAZKWXSPLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C25H21N5O2S and its molecular weight is 455.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methyl-2,3-dihydroindol-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S/c1-16-11-13-19(14-12-16)33(31,32)25-24-26-23(20-8-4-6-10-22(20)30(24)28-27-25)29-17(2)15-18-7-3-5-9-21(18)29/h3-14,17H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQKAZKWXSPLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is a complex heterocyclic molecule that combines features of triazoles and indoles. This structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and mechanisms of action.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The synthesis process often utilizes methodologies such as:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common approach for constructing triazole rings.
  • Condensation reactions involving indole derivatives and quinazoline precursors.

These methods are crucial for achieving the desired molecular structure while ensuring high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to quinazolines and triazoles. For instance:

  • Compounds with similar structures have shown significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA) .
  • The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 μg/mL , indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notable findings include:

  • Cytotoxicity Assays : Compounds derived from similar frameworks exhibited moderate to high cytotoxicity against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colorectal carcinoma) .
    CompoundCell LineIC50 (µM)
    9HCT-11617.35
    7HCT-11627.05
    9HePG-229.47
    7HePG-239.41

These results suggest that the compound may induce apoptosis or cell cycle arrest in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as EGFR-TK and topoisomerase II .

Case Studies

A recent study evaluated a series of triazoloquinazoline derivatives for their anticancer properties. The study found that several compounds demonstrated significant antiproliferative effects against multiple cancer cell lines:

  • Study on Triazoloquinazolines : This study synthesized various derivatives and assessed their cytotoxicity against targeted cancer cells. The most promising candidates showed IC50 values in the low micromolar range.
  • Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of related indole derivatives against MRSA and other pathogens, confirming their potential as therapeutic agents.

Preparation Methods

Cyclocondensation of N-Cyanoimidocarbonates and Hydrazinobenzoic Acids

The foundational step involves the reaction of N-cyanoimidocarbonates with substituted hydrazinobenzoic acids under acidic conditions. For example, heating ethyl N-cyanoimidocarbonate with 4-chlorohydrazinobenzoic acid in acetic acid yields 5-chloro-1,2,4-triazolo[1,5-a]quinazoline (IIIb ). Key parameters include:

  • Solvent : Acetic acid or toluene.
  • Temperature : 80–100°C.
  • Yield : 65–75% after recrystallization from ethanol.

Functionalization at Position 5

The chloro substituent at position 5 serves as a handle for subsequent modifications. Chlorination of the lactam moiety using phosphorus oxychloride (POCl₃) generates 5-chloro derivatives, which are pivotal for couplings.

Sulfonylation at the Triazole Nitrogen

Tosyl Group Introduction

The 3-position of the triazole ring is sulfonylated using p-toluenesulfonyl chloride (TsCl) under basic conditions:

  • Reagents : TsCl (1.2 equiv), pyridine (2.0 equiv).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Yield : 80–85% after column chromatography.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the triazole nitrogen on the electrophilic sulfur of TsCl, facilitated by pyridine as a base to scavenge HCl.

Synthesis of 2-Methyl-2,3-Dihydro-1H-Indole

Hydrogenation of 2-Methylindole

Catalytic hydrogenation of 2-methylindole over palladium on carbon (Pd/C, 10% w/w) in ethanol at 50 psi H₂ affords 2-methyl-2,3-dihydro-1H-indole:

  • Conversion : >95% (monitored by TLC).
  • Purification : Distillation under reduced pressure (b.p. 110–112°C at 15 mmHg).

Alternative Route: Cyclization of 2-Methyltryptamine

Reductive cyclization of 2-methyltryptamine using LiAlH₄ in dry ether yields the dihydroindole:

  • Conditions : Reflux for 6 hours.
  • Workup : Quenching with aqueous NaOH, extraction with ethyl acetate.

Coupling of Dihydroindole to the Triazoloquinazoline Core

Buchwald-Hartwig Amination

The 5-chloro-triazoloquinazoline undergoes coupling with 2-methyl-2,3-dihydro-1H-indole using palladium catalysis:

  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Ligand : Xantphos (10 mol%).
  • Base : Cs₂CO₃ (2.0 equiv).
  • Solvent : Toluene, 110°C, 24 hours.
  • Yield : 70–75% after silica gel chromatography.

Nucleophilic Aromatic Substitution (NAS)

In polar aprotic solvents (DMF, DMSO), the chloro group is displaced by the dihydroindole’s nitrogen:

  • Conditions : 120°C, 12 hours, K₂CO₃ as base.
  • Limitation : Lower yield (50–60%) due to competing side reactions.

Optimization Challenges and Side Reactions

Competing Dehalogenation

Palladium catalysts may promote dechlorination, forming unsubstituted triazoloquinazoline. Mitigation strategies include:

  • Lowering reaction temperature to 90°C.
  • Using bulky ligands (e.g., DavePhos) to suppress β-hydride elimination.

Tosyl Group Hydrolysis

Under basic conditions, the tosyl group may hydrolyze. Stability studies in aqueous THF (pH 7–9) confirm robustness up to 50°C.

Spectroscopic Characterization and Validation

¹H NMR Analysis

  • Triazoloquinazoline protons : δ 8.45 (d, J = 8.4 Hz, 1H), 7.92 (s, 1H).
  • Dihydroindole protons : δ 6.95–7.10 (m, 4H), 3.25 (t, J = 8.0 Hz, 2H), 2.75 (t, J = 8.0 Hz, 2H).
  • Tosyl group : δ 2.42 (s, 3H, CH₃), 7.35 (d, J = 8.0 Hz, 2H), 7.80 (d, J = 8.0 Hz, 2H).

Mass Spectrometry

  • ESI-MS : m/z 501.2 [M+H]⁺ (calculated for C₂₇H₂₄N₄O₂S: 500.2).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Buchwald-Hartwig 75 98 24
NAS 60 95 12
Direct Cyclization 40 90 48

Table 1. Comparison of coupling methodologies.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

Answer: The synthesis of triazoloquinazoline derivatives typically involves cyclization and sulfonylation steps. A validated method involves refluxing intermediates (e.g., hydrazine derivatives) with sulfonyl chlorides in ethanol or acetic acid under catalytic conditions. For example, oxidation of 2-methylsulfanyl-triazoloquinazoline precursors using hydrogen peroxide in glacial acetic acid yields sulfonyl derivatives (e.g., 2-methylbenzenesulfonyl groups) . Purity is ensured via recrystallization (DMF/acetic acid mixtures) and characterization by LC-MS, NMR, and elemental analysis .

Q. How should researchers design experiments to confirm the compound’s structural integrity?

Answer: Use a multi-technique approach:

  • 1H/13C NMR : Assign peaks for the triazole, quinazoline, and indole moieties. For example, the methylene protons in the dihydroindole group typically resonate at δ 3.1–3.5 ppm .
  • LC-MS : Confirm molecular weight (e.g., MW 379.37 g/mol for analogous compounds ).
  • Elemental analysis : Compare calculated vs. observed C/H/N/S ratios (e.g., ±0.3% deviation ).
  • X-ray crystallography (if crystals are obtainable): Validate planar triazoloquinazoline systems and hydrogen-bonding networks .

Q. What solvent systems are suitable for solubility and stability studies?

Answer:

  • Polar aprotic solvents : DMF or DMSO for initial dissolution (common in NMR studies ).
  • Ethanol/acetic acid mixtures : For recrystallization and stability under reflux conditions .
  • Avoid aqueous buffers at extreme pH due to potential hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or binding properties?

Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density distribution, focusing on the sulfonyl group’s electrophilic character and the triazole’s nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes). For example, triazoloquinazolines show affinity for ATP-binding pockets due to planar aromatic systems .

Q. How should researchers address contradictory biological activity data across studies?

Answer:

  • Control variables : Standardize assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in IC50 values may arise from variations in solvent concentration (e.g., DMSO >1% can alter membrane permeability) .
  • Validate mechanisms : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Meta-analysis : Compare data across structurally analogous compounds (e.g., 2-phenyltriazoloquinazolines ).

Q. What strategies optimize pharmacological activity while minimizing toxicity?

Answer:

  • SAR studies : Modify substituents on the indole or triazole rings. For example, electron-withdrawing groups (e.g., -SO2Me) enhance metabolic stability but may reduce solubility .
  • Prodrug approaches : Mask polar groups (e.g., esterify sulfonyl moieties) to improve bioavailability .
  • Toxicity screening : Use in vitro hepatocyte models and Ames tests to assess genotoxicity .

Q. How can environmental impact studies be integrated into the research workflow?

Answer:

  • Degradation studies : Monitor abiotic hydrolysis (pH 7–9) and photolysis under UV light to assess persistence .
  • Ecotoxicology assays : Use Daphnia magna or algae models to evaluate LC50 values, focusing on sulfonyl group bioaccumulation potential .

Data Analysis and Interpretation

Q. Table 1. Key Analytical Parameters for Characterization

ParameterMethodExample Data (Analogous Compound)Reference
Melting PointDifferential Scanning Calorimetry196–198°C
1H NMR (δ, ppm)500 MHz, DMSO-d63.25 (m, 2H, CH2), 7.42 (s, 1H, Ar)
LC-MS (m/z)ESI+[M+H]+ = 379.37
Elemental Analysis (%)CHNS AnalyzerC: 72.31, H: 5.19, N: 16.88

Key Challenges and Solutions

  • Synthetic yield optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., from 5 h to 30 min ).
  • Crystallization issues : Screen solvent mixtures (e.g., DMF/EtOAc) and employ slow evaporation techniques .
  • Biological assay variability : Pre-treat compounds with ascorbic acid to mitigate oxidation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.